molecular formula C16H17N3O2 B2645564 N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenoxyacetamide CAS No. 2177060-77-2

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenoxyacetamide

Cat. No. B2645564
CAS RN: 2177060-77-2
M. Wt: 283.331
InChI Key: ZQWZMJNGQFZJKT-UHFFFAOYSA-N
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Description

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenoxyacetamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been the focus of extensive scientific research. JAK3 is a member of the JAK family of protein tyrosine kinases that plays a crucial role in the signaling pathways of various cytokines and growth factors. Inhibition of JAK3 has been shown to have therapeutic potential in a variety of autoimmune and inflammatory diseases.

Scientific Research Applications

Synthesis and Heterocyclic Compound Formation

N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-phenoxyacetamide has been studied as a precursor for new heterocyclic compounds. For instance, Ethyl 4,4-difluoro-4-phenoxyacetoacetate, a compound structurally similar to this compound, was synthesized and used as a precursor to produce biologically active heterocycles, like 6-Hydroxypyrimidine, 1,3-dihydro-1,5-benzodiazepin-2-one, quinolin-2-one, and 6-hydroxypyrazolo[3,4-b]pyridine derivatives containing phenoxydifluoromethyl groups. This process indicates the potential of this compound in synthesizing various biologically active compounds (Solodukhin et al., 2004).

Antiviral Activity

Pyrimidines, which are structurally related to this compound, have been studied for their antiviral properties. For example, 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines have demonstrated inhibition of herpes viruses and retroviruses, indicating potential antiviral applications (Holý et al., 2002).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, structurally related to this compound, were synthesized as ligands for the histamine H4 receptor. These ligands showed potential in vitro and in vivo for anti-inflammatory and antinociceptive activities, suggesting that this compound could be a precursor for compounds targeting histamine receptors (Altenbach et al., 2008).

Anticancer Intermediate

4,6-Dichloro-2-methylpyrimidine, an important intermediate for the synthetic anticancer drug dasatinib, was synthesized from compounds structurally similar to this compound. This indicates the potential use of this compound in the synthesis of anticancer drugs (Guo Lei-ming, 2012).

properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(10-21-14-4-2-1-3-5-14)17-9-13-8-15(12-6-7-12)19-11-18-13/h1-5,8,11-12H,6-7,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWZMJNGQFZJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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